6-(Biotinamido)hexylazide

Description

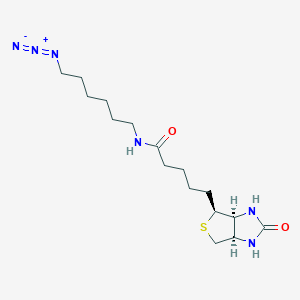

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-azidohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCSBODFFJKHKE-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 6-(Biotinamido)hexylazide in Modern Bioscience: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Biotinamido)hexylazide is a cornerstone reagent in contemporary biological research, primarily utilized as a versatile molecular tool for the biotinylation of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1] Its bio-orthogonal nature—reacting specifically with alkyne-modified molecules without interfering with native cellular components—has positioned it as an indispensable probe in a myriad of applications, including proteomics, glycomics, and molecular imaging.[2][3] This guide provides an in-depth exploration of the core applications, experimental protocols, and underlying principles of this compound in research, presenting quantitative data and visual workflows to facilitate its effective implementation in the laboratory.

Core Principle: Bio-orthogonal Labeling via Click Chemistry

The primary utility of this compound lies in its two key functional groups: a biotin moiety and a terminal azide. The azide group serves as a reactive handle for "clicking" onto molecules containing a complementary alkyne group. This reaction, typically catalyzed by copper(I), forms a stable triazole linkage, covalently attaching the biotin label to the target molecule.[1][2] Because neither azides nor terminal alkynes are naturally present in most biological systems, this reaction is highly specific and bio-orthogonal.[3][4]

Once labeled, the biotin tag allows for highly sensitive detection and robust purification using streptavidin or avidin-based affinity matrices, which exhibit an exceptionally high binding affinity for biotin.[5] This two-step approach of metabolic or chemical incorporation of an alkyne followed by click chemistry with a biotin azide has revolutionized the study of dynamic cellular processes.[6]

Figure 1. General workflow for biotin labeling using this compound.

Key Research Applications and Methodologies

Proteomics: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

A prominent application of this compound is in the identification of newly synthesized proteins using BONCAT.[5] In this method, cells are cultured with an alkyne-containing analog of methionine, L-homopropargylglycine (HPG), or an azide-containing analog, L-azidohomoalanine (AHA).[6] These non-canonical amino acids are incorporated into nascent proteins during translation. Following cell lysis, the alkyne- or azide-tagged proteome is labeled with the complementary biotin-azide or biotin-alkyne via a click reaction. The biotinylated proteins can then be enriched on streptavidin beads for subsequent identification and quantification by mass spectrometry.[5]

Cleavable biotin probes have also been developed to facilitate the release of captured proteins from the affinity matrix under mild conditions, improving recovery for mass spectrometry analysis.[5]

Glycan and Lipid Labeling

The study of glycans and lipids has also been significantly advanced by this technology. Cells can be metabolically labeled with alkyne-modified sugars (e.g., peracetylated N-(4-pentynoyl)mannosamine) or fatty acids.[2][3] Subsequent reaction with this compound allows for the visualization and identification of these modified biomolecules, providing insights into processes like glycosylation and fatty-acylation.[2]

Quantitative Data Summary

The efficiency of click chemistry labeling is dependent on several factors, including the concentration of reagents and the reaction environment. The following tables summarize typical concentration ranges for various applications.

| Table 1: Reagent Concentrations for In Vitro Labeling (Cell Lysates) | |

| Reagent | Recommended Final Concentration |

| Biotin Azide | 5 µM - 50 µM[7] |

| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM |

| Copper Ligand (e.g., THPTA, BTTAA) | 500 µM - 5 mM |

| Alkyne-tagged Protein | Sample-dependent |

| Table 2: Reagent Concentrations for Labeling in Fixed and Permeabilized Cells | |

| Reagent | Recommended Final Concentration |

| Biotin Azide | 0.5 µM - 10 µM[7] |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 200 µM |

| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM - 5 mM |

| Copper Ligand (e.g., THPTA) | 100 µM - 1 mM |

Detailed Experimental Protocols

Protocol for Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol is a general guideline and should be optimized for specific experimental systems.

-

Prepare Cell Lysate: Lyse cells containing alkyne-modified proteins in a suitable lysis buffer containing protease inhibitors.

-

Prepare Click Reaction Cocktail: In a microfuge tube, prepare a fresh click reaction cocktail. For a 100 µL final reaction volume, add the following in order, vortexing briefly after each addition:

-

50 µL of cell lysate (~1 mg/mL)

-

10 µL of 10X PBS

-

10 µL of Biotin Azide (1 mM stock in DMSO) for a final concentration of 100 µM.

-

10 µL of a freshly prepared 10X catalyst solution (e.g., 10 mM CuSO₄ and 50 mM THPTA in water).

-

-

Initiate the Reaction: Add 10 µL of a freshly prepared 100 mM sodium ascorbate solution in water to initiate the reaction. Vortex thoroughly.

-

Incubate: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the protein.[4]

-

Downstream Processing: The biotinylated protein pellet can be washed and then resuspended in a suitable buffer for downstream applications such as SDS-PAGE, Western blotting, or affinity purification with streptavidin beads.

Figure 2. Experimental workflow for in vitro protein labeling.

Protocol for Staining of Alkyne-Modified Biomolecules in Fixed Cells

-

Cell Culture and Labeling: Culture cells and incorporate the alkyne-modified metabolic precursor (e.g., EdU for DNA, HPG for protein).

-

Fix and Permeabilize: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

-

Prepare Reaction Cocktail: Prepare a fresh reaction cocktail. For a 1 mL volume:

-

880 µL of PBS

-

10 µL of Biotin Azide (1 mM stock in DMSO) for a final concentration of 10 µM.

-

10 µL of 100 mM CuSO₄.

-

100 µL of 100 mM sodium ascorbate.

-

-

Labeling: Remove the wash buffer from the cells and add the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[7]

-

Wash: Remove the reaction cocktail and wash the cells twice with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection: The biotinylated targets can now be detected by incubating with a streptavidin-fluorophore conjugate for visualization by fluorescence microscopy.

Advanced Considerations

-

Copper-Free Click Chemistry: For live-cell imaging, the cytotoxicity of copper is a concern.[6] Copper-free click chemistry utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DIBO, DBCO) instead of terminal alkynes. While the reaction is slower, it eliminates the need for a toxic catalyst.[6]

-

Spatially-Resolved Labeling: Emerging techniques like "GEN-Click" allow for genetically targeted click reactions.[8] By fusing a copper-chelating ligand to a protein of interest, the click reaction can be spatially restricted to specific subcellular locations, enabling the study of localized metabolic events.[8]

Conclusion

This compound is a powerful and versatile reagent that, through the principles of click chemistry, has enabled significant advancements in the study of complex biological systems. Its ability to specifically and efficiently label biomolecules for subsequent detection and purification makes it an invaluable tool for researchers in numerous fields. By understanding the underlying chemistry and optimizing the provided protocols, scientists can effectively harness the power of this molecule to drive new discoveries.

References

- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 2. abpbio.com [abpbio.com]

- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purity of 6-(Biotinamido)hexylazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 6-(Biotinamido)hexylazide, a valuable bifunctional linker used in bioconjugation and molecular biology. The information presented is intended to equip researchers with the necessary details to produce this reagent with high purity and yield.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the stable amide bond formation between an activated biotin derivative and an azide-containing amino-linker. The most common and commercially available activated biotin for this purpose is Succinimidyl-6-(biotinamido)hexanoate , also known as Biotin-LC-NHS or NHS-LC-Biotin. This reagent readily reacts with primary amines under mild conditions.

The reaction scheme is as follows:

Caption: Synthesis of this compound via amide coupling.

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

Succinimidyl-6-(biotinamido)hexanoate (Biotin-LC-NHS)

-

6-Azido-1-aminohexane

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Succinimidyl-6-(biotinamido)hexanoate (1 equivalent) in anhydrous DMF or DMSO.

-

Addition of Amine: To the stirred solution, add 6-Azido-1-aminohexane (1.1 equivalents). If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.2 equivalents) to neutralize the salt.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

Purification of the crude this compound is crucial to remove any unreacted starting materials and by-products. The most common method is silica gel column chromatography.

Column Chromatography Protocol

Materials:

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexanes or Heptane

-

Ethyl Acetate (EtOAc)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white to off-white solid.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

| Parameter | Method | Expected Outcome |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |

| Identity | Mass Spectrometry (MS) | Calculated mass for C16H28N6O2S: 384.20 g/mol . Observed [M+H]+: ~385.21 m/z |

| Structure Confirmation | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Characteristic peaks corresponding to the biotin and hexylazide moieties. |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the purity of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A suitable gradient, for example, 5% to 95% B over 20 minutes. |

| Flow Rate | 1 mL/min |

| Detection | UV at 210-230 nm |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the product.

| Ionization Mode | Expected Ion | m/z |

| Positive | [M+H]⁺ | ~385.21 |

| Positive | [M+Na]⁺ | ~407.19 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound. The spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts will confirm the presence of the biotin core, the hexyl linker, and the terminal azide group.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from synthesis to the final, quality-controlled product.

Caption: Workflow from synthesis to quality-controlled product.

An In-depth Technical Guide to 6-(Biotinamido)hexylazide (CAS Number 952091-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Biotinamido)hexylazide is a bifunctional molecule that serves as a critical reagent in the field of bioconjugation and chemical biology. Its structure incorporates a biotin moiety, a hexyl spacer, and a terminal azide group. This design allows for the versatile and specific labeling of biomolecules. The biotin component provides a high-affinity handle for detection and purification via streptavidin-based techniques, while the azide group enables covalent attachment to alkyne-containing molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not consistently published in publicly accessible literature, the following information is well-established.

| Property | Value |

| CAS Number | 952091-45-1 |

| Molecular Formula | C₁₆H₂₈N₆O₂S |

| Molecular Weight | 368.50 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage | Store at -20°C for long-term stability |

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound lies in its participation in the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.

General Experimental Workflow for CuAAC Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound.

Caption: General workflow for CuAAC-mediated protein biotinylation.

Detailed Experimental Protocol: Labeling of an Alkyne-Modified Protein

This protocol provides a general method for labeling a protein containing a terminal alkyne with this compound. Optimization may be required depending on the specific protein and experimental context.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

-

If using a ligand, add THPTA to a final concentration of 500 µM.

-

Add the CuSO₄ solution to a final concentration of 100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove excess reagents and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

-

-

Verification:

-

Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

-

Application in Proteomics: Affinity Purification and Identification of Labeled Proteins

A primary application of this compound is in chemical proteomics to identify and quantify proteins that have been metabolically or enzymatically labeled with an alkyne. The biotin tag allows for the highly specific and efficient capture of these labeled proteins using streptavidin-coated beads.

Experimental Workflow for Biotin-Based Pull-Down and Proteomic Analysis

The following diagram outlines the workflow for enriching and identifying biotinylated proteins from a complex biological sample.

Caption: Workflow for affinity purification and proteomic analysis.

Detailed Experimental Protocol: Streptavidin Pull-Down of Biotinylated Proteins

This protocol describes a general procedure for the enrichment of biotinylated proteins from a cell lysate.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

-

Protease inhibitors

Procedure:

-

Prepare Cell Lysate:

-

Lyse cells containing the biotinylated proteins in a suitable lysis buffer supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Bead Preparation:

-

Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.

-

-

Affinity Capture:

-

Incubate the cell lysate (typically 1-5 mg of total protein) with the washed streptavidin beads for 1-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers and buffers containing different detergents.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the streptavidin and releases the biotinylated proteins. For mass spectrometry applications, on-bead digestion with trypsin is often preferred.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and Western blotting or subjected to in-solution or on-bead digestion for identification by mass spectrometry.

-

Conclusion

This compound is a powerful and versatile tool for researchers in chemical biology, proteomics, and drug development. Its ability to efficiently and specifically label alkyne-containing biomolecules via the CuAAC reaction, combined with the robust biotin-streptavidin system for detection and purification, enables a wide range of applications. The protocols provided in this guide offer a starting point for the successful implementation of this reagent in various experimental workflows. As with any chemical probe, optimization of reaction conditions is crucial for achieving the desired specificity and efficiency in your particular system.

An In-depth Technical Guide to Bioorthogonal Labeling with Biotin-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] Among the various bioorthogonal tools, biotin-azide has emerged as a cornerstone reagent for the selective labeling and subsequent detection or purification of biomolecules. This guide provides a comprehensive technical overview of bioorthogonal labeling using biotin-azide, focusing on the core principles, experimental protocols, and applications relevant to researchers, scientists, and drug development professionals.

The azide group, being small, metabolically stable, and absent in most biological systems, serves as an ideal bioorthogonal handle.[1] Biotin, with its high affinity for streptavidin, provides a robust and versatile tag for detection and enrichment.[3] The conjugation of biotin to a molecule of interest is achieved through the reaction of biotin-azide with a complementary functional group, typically an alkyne or a phosphine, that has been metabolically, genetically, or chemically incorporated into the target biomolecule.

This guide will delve into the three primary bioorthogonal reactions utilized for biotin-azide labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is particularly advantageous for live-cell imaging.[5][6]

-

Staudinger Ligation: A classic bioorthogonal reaction between an azide and a phosphine.[7][8]

Core Principles and Reaction Mechanisms

The selection of a bioorthogonal labeling strategy depends on the specific experimental context, including the nature of the biological system, the target biomolecule, and the downstream application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a [3+2] cycloaddition reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[9] The reaction is highly efficient and specific, forming a stable triazole linkage.[4] Due to the potential cytotoxicity of the copper catalyst, its application in living systems requires careful optimization and the use of copper-chelating ligands to minimize adverse effects.[10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click chemistry reaction that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a stable triazole.[5][6] The absence of a cytotoxic metal catalyst makes SPAAC particularly well-suited for labeling biomolecules in living cells and whole organisms.[12] However, the reaction kinetics of SPAAC are generally slower than those of CuAAC.[13]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a triarylphosphine.[7][14] The reaction proceeds through an aza-ylide intermediate, which then rearranges to form a stable amide bond.[15] While it is a metal-free reaction, the Staudinger ligation generally exhibits slower kinetics compared to both CuAAC and SPAAC.[4][16]

Quantitative Data Presentation

The choice between different bioorthogonal labeling methods often involves a trade-off between reaction kinetics, labeling efficiency, and biocompatibility. The following tables summarize key quantitative data to aid in the selection of the most appropriate technique.

Table 1: Comparison of Labeling Efficiency in O-GlcNAc Proteomics [7][17]

| Labeling Method | Biotin Probe | Number of Putative O-GlcNAc Modified Proteins Identified | Number of Overlapping Proteins Identified |

| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |

| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |

Table 2: Kinetic Data for Bioorthogonal Reactions

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Staudinger Ligation | ~2-8 x 10⁻³[4] | Can be influenced by the electronic properties of the azide and phosphine. |

| Perfluoroaryl Azide-Staudinger Reaction | Up to 18[18] | A faster variant of the Staudinger ligation. |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful bioorthogonal labeling. The following sections provide standardized methodologies for the key reactions involving biotin-azide.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Cell Lysates[19]

This protocol describes a general procedure for labeling alkyne-tagged proteins in a cell lysate with biotin-azide.

Materials:

-

Protein lysate containing alkyne-modified proteins (1-5 mg/mL)

-

Biotin-Azide stock solution (e.g., 10 mM in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, and Water for protein precipitation

Procedure:

-

To 50 µL of protein lysate in a microcentrifuge tube, add 90 µL of PBS.

-

Add the desired volume of Biotin-Azide stock solution to achieve a final concentration of 20 µM (optimal concentration may range from 5 µM to 50 µM). Vortex briefly.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex thoroughly.

-

Incubate the reaction for 30 minutes at room temperature with continuous vortexing or end-over-end rotation.

-

To precipitate the labeled proteins, add the reaction mixture to 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.

-

Incubate at –20°C for 1 hour.

-

Centrifuge at 13,000-20,000 x g for 10 minutes.

-

Carefully remove the upper aqueous layer without disturbing the protein interface.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Pulse-Chase Analysis of Protein Half-Life[20]

This protocol outlines a method to determine protein half-life using metabolic labeling with an azide-containing amino acid followed by SPAAC with a biotinylated cyclooctyne.

Materials:

-

Cultured cells

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Complete cell culture medium containing methionine

-

Lysis buffer

-

Immunoprecipitation reagents (antibodies, beads)

-

Biotin-dibenzocyclooctyne (Biotin-DBCO) or other strained alkyne-biotin conjugate

-

SDS-PAGE and Western blotting reagents

-

HRP-conjugated streptavidin

Procedure:

-

Pulse: Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a defined period to label newly synthesized proteins.

-

Chase: Remove the AHA-containing medium, wash the cells, and incubate them in complete medium containing methionine for various time points.

-

Cell Lysis and Immunoprecipitation: Collect and lyse the cells at each time point. Immunoprecipitate the protein of interest.

-

SPAAC Reaction: React the immunopurified AHA-labeled proteins with a biotin-strained cyclooctyne conjugate (e.g., Biotin-DBCO).

-

Detection: Resolve the labeled proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated proteins using HRP-conjugated streptavidin and chemiluminescence.

Protocol 3: Staudinger Ligation for Site-Specific DNA Labeling[14][21]

This protocol describes the labeling of azido-modified DNA with a biotin-phosphine conjugate.

Materials:

-

Azido-modified DNA

-

Biotin-phosphine label

-

Reaction buffer (e.g., PBS)

Procedure:

-

Dissolve the azido-modified DNA and the biotin-phosphine label in the reaction buffer.

-

The optimal concentrations and reaction time will depend on the specific substrates and should be empirically determined. A typical reaction may involve incubating equimolar amounts of the azide and phosphine at room temperature overnight.

-

The labeling efficiency can be assessed by methods such as gel electrophoresis, where a shift in the band corresponding to the biotinylated DNA will be observed. The conversion rate can be approximately 70%.[19]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in bioorthogonal labeling with biotin-azide.

Conclusion

Bioorthogonal labeling with biotin-azide has become an indispensable tool in chemical biology, proteomics, and drug development. The choice between CuAAC, SPAAC, and the Staudinger ligation depends on the specific experimental requirements, with considerations for reaction kinetics, biocompatibility, and labeling efficiency. By providing a comprehensive overview of the core principles, quantitative data, detailed protocols, and visual workflows, this guide aims to empower researchers to effectively design and execute experiments utilizing this powerful technology. As the field of bioorthogonal chemistry continues to evolve, the applications of biotin-azide are expected to expand further, enabling new discoveries in the intricate world of biological systems.

References

- 1. raineslab.com [raineslab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcmarot.com [jcmarot.com]

- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. interchim.fr [interchim.fr]

- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]

- 15. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of the Hexyl Spacer in 6-(Biotinamido)hexylazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The remarkable affinity between biotin and avidin proteins, particularly streptavidin, is a cornerstone of modern biotechnology and drug development. This exceptionally strong and specific non-covalent interaction is harnessed in a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and cellular imaging. At the heart of many of these applications are biotinylation reagents, molecules designed to attach biotin to a target of interest. 6-(Biotinamido)hexylazide is one such reagent, distinguished by its hexyl spacer and terminal azide group. This guide provides a comprehensive technical overview of the critical role this hexyl spacer plays in the utility and efficacy of this compound, offering insights for researchers and professionals in the life sciences.

The fundamental purpose of the spacer arm in any biotinylation reagent is to mitigate steric hindrance.[1][2] The biotin-binding pocket of streptavidin is located deep within the protein structure. When a biotinylated molecule is large or immobilized on a surface, direct conjugation of biotin without a spacer can physically obstruct the binding pocket, significantly impeding or even preventing the interaction with streptavidin. The hexyl spacer in this compound provides a flexible linker of a specific length, effectively extending the biotin moiety away from the conjugated molecule, thereby enhancing its accessibility to the binding pocket of streptavidin.

The Impact of Spacer Arm Length on Binding Affinity: A Quantitative Perspective

The length of the spacer arm is a critical determinant of the binding efficiency between a biotinylated molecule and streptavidin. While the intrinsic affinity of biotin for streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar to picomolar range, the apparent affinity in a given experimental system is profoundly influenced by the accessibility of the biotin tag.[3]

Several studies have demonstrated that increasing the spacer arm length generally leads to improved binding, up to an optimal length, by reducing steric hindrance. This is particularly evident when the biotinylated molecule is large or when the interaction occurs on a solid phase, such as in microplate-based assays or on biosensor surfaces.

| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Binding Affinity (%) | Reference |

| NHS-Biotin | 13.5 | ~40 | [4] |

| NHS-LC-Biotin (Long Chain) | 22.4 | ~70 | [4] |

| NHS-LC-LC-Biotin (Longer Chain) | 30.5 | 100 | [4] |

| This compound | ~20 | Estimated high affinity | - |

Note: The relative binding affinity is based on data from a study comparing different length N-hydroxysuccinimide (NHS) ester biotinylation reagents in an ELISA format.[4] The spacer arm length of this compound is estimated based on its chemical structure. While direct comparative quantitative data for this compound was not found in the literature, its spacer length falls within the range shown to provide significant enhancement in binding.

The data clearly indicates that longer spacer arms lead to a higher signal in a binding assay, which can be attributed to a greater number of accessible biotin molecules for streptavidin binding. The hexyl spacer in this compound, with an approximate length of 20 Å, provides a significant advantage over reagents with shorter or no spacers, ensuring robust and reliable biotin-streptavidin interactions in a wide range of applications.

The Azide Moiety: Enabling "Click" Chemistry

Beyond the crucial role of the hexyl spacer, the terminal azide group of this compound imparts another layer of versatility through its ability to participate in "click" chemistry.[1][2] Specifically, the azide group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne.[5] This bioorthogonal reaction allows for the covalent and site-specific attachment of the biotin-hexylazide moiety to alkyne-modified molecules, such as proteins, nucleic acids, or small molecule drugs, under mild, aqueous conditions.[6]

This "clickable" functionality is particularly valuable in drug development and proteomic studies for several reasons:

-

Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and avoids side reactions with other functional groups.[1]

-

Efficiency: The CuAAC reaction is known for its high yields and rapid reaction rates.[5]

-

Versatility: It allows for a modular approach to bioconjugation, where the alkyne-modified target and the azide-containing biotin tag can be synthesized separately and then efficiently linked.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the general steps for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Reaction tubes

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified protein to the desired concentration in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to achieve the desired final concentration (typically a 2- to 10-fold molar excess over the protein).

-

Add the copper ligand (THPTA or TBTA) to a final concentration of approximately 5 times the copper concentration.

-

Add the CuSO4 solution to a final concentration of 1-2 mM.

-

Gently mix the solution.

-

-

Initiate the Reaction:

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can interfere with the reaction.

-

Add the sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Remove unreacted reagents and byproducts by a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Click Chemistry Workflow:

References

- 1. interchim.fr [interchim.fr]

- 2. abpbio.com [abpbio.com]

- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

Solubility Profile of 6-(Biotinamido)hexylazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Biotinamido)hexylazide, a critical reagent in bioconjugation and drug discovery. Understanding the solubility of this compound is paramount for its effective application in various experimental workflows, including "click chemistry," affinity labeling, and the development of targeted therapeutics.

Core Concepts: Structure and Solubility

This compound is a bifunctional molecule featuring a biotin moiety and a terminal azide group, connected by a six-carbon alkyl spacer. The biotin portion provides high-affinity binding to avidin and streptavidin, while the azide group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), the cornerstones of click chemistry.

The solubility of this compound is influenced by the interplay of its structural components: the relatively polar biotin headgroup, the nonpolar hexyl linker, and the polar azide terminus.

Qualitative Solubility Data

Based on available technical data sheets from various suppliers, the solubility of this compound is qualitatively described in several common organic solvents. This information is summarized in the table below. It is important to note that quantitative solubility data (e.g., in mg/mL or mmol/L) is not consistently published, and the information provided should be considered as a general guideline.

| Solvent | Chemical Class | Polarity | Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble |

| Dichloromethane (DCM) | Chlorinated | Intermediate | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble |

Table 1: Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, water, buffer)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of this compound into a vial. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Agitate the mixture using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Place the vial in a temperature-controlled environment (e.g., a shaker incubator) and allow it to equilibrate for a set period (e.g., 24 hours). This allows the solution to reach saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully aspirate the supernatant, ensuring that no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The primary application of this compound is in the biotinylation of target molecules via click chemistry. The following diagram illustrates a typical experimental workflow for this process.

The Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 that describes a set of near-perfect, reliable, and straightforward bond-forming reactions.[1][2][3] This reaction facilitates the covalent connection between an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[4][5] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸, proceeds with high efficiency at room temperature, and demonstrates exceptional functional group tolerance.[2][4][6] Its robustness, high yields, and bio-orthogonality have made it an indispensable tool in diverse fields such as drug discovery, bioconjugation, materials science, and chemical biology.[1][7][8][9]

Core Reaction Mechanism: A Dinuclear Copper Pathway

While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][2] This mechanism better explains the reaction's significant rate acceleration and high fidelity.[1] The catalytic cycle involves several key steps where two copper atoms cooperate to facilitate the cycloaddition.[6]

The Catalytic Cycle involves the following key steps:

-

Formation of Copper(I) Acetylide: In the presence of a base or through direct coordination, a copper(I) catalyst reacts with a terminal alkyne to form a copper(I) acetylide intermediate.[5] The copper(I) ion significantly lowers the pKa of the alkyne's terminal C-H bond, facilitating its deprotonation.[5]

-

Formation of a Dinuclear π,σ-Bis(copper) Acetylide: The initially formed mononuclear copper acetylide coordinates with a second copper(I) ion. This results in a dinuclear intermediate where one copper atom is σ-bonded to the acetylide carbon, and the other is π-bonded to the alkyne's triple bond.[1][6]

-

Azide Coordination and Cycloaddition: An organic azide then coordinates to one of the copper centers.[2] The cooperative action of the two copper atoms activates both the azide and the alkyne, leading to the formation of an unusual six-membered copper metallacycle.[1][6] This step represents the key carbon-nitrogen bond formation.[2]

-

Ring Contraction: The six-membered metallacycle undergoes a rapid ring contraction, forming a more stable dinuclear copper triazolide intermediate.[1][6]

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product.[1][6] This step regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]

Key Components and Reaction Conditions

The success and efficiency of the CuAAC reaction depend on several key components and the optimization of reaction parameters.

Copper Source

The active catalyst is the copper(I) ion.[10] Various sources can be utilized:

-

Cu(I) Salts: Direct sources like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ can be used, but require oxygen-free conditions as Cu(I) is prone to oxidation.[2][11]

-

Cu(II) Salts with a Reducing Agent: This is the most common and convenient method.[10] A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is reduced in situ to Cu(I) using a mild reducing agent.[6][10] Sodium ascorbate is the most widely used reductant for this purpose.[][13]

-

Metallic Copper: Metallic copper can also serve as a source of the catalytic Cu(I) species.[10]

Ligands

Ligands play a crucial role in the CuAAC reaction, especially in biological applications.[11] Their functions include:

-

Stabilizing the Cu(I) oxidation state against oxidation and disproportionation.[14][15]

-

Accelerating the reaction rate , sometimes by several thousand times over the ligand-free process.[15][16]

-

Reducing the cytotoxicity of copper, which is critical for in vivo applications.[11]

-

Preventing the formation of oxidative byproducts .[2]

The choice of ligand depends on the solvent system and specific application requirements.[15]

| Ligand Type | Examples | Primary Use/Properties | Citation |

| Tris-triazolyl Amines | TBTA (Tris(benzyltriazolylmethyl)amine) | The first general ligand for bioconjugation; effective in water-containing mixtures. | [2] |

| Water-Soluble Ligands | THPTA, BTTAA, BTTES | Recommended for aqueous reactions; enhance efficiency and biocompatibility. | [14][15] |

| Benzimidazole-based | Tris(benzimidazolyl)methyl amines | Superior under low catalyst loading and high substrate concentrations. | [2][16] |

| N-Alkylimidazoles | 1-(1-adamantyl)imidazole | Efficient for sterically hindered substrates. | [17] |

Solvents and Other Reagents

-

Solvents: The CuAAC reaction is compatible with a wide range of solvents, including mixtures of water and organic solvents like DMSO, DMF, and t-BuOH.[6][15] The choice is primarily dictated by the solubility of the substrates.[15]

-

Reducing Agent: Sodium ascorbate is the preferred reducing agent for converting Cu(II) to the active Cu(I) catalyst.[13] A slight excess is often used to prevent oxidative homocoupling of the alkyne.[6]

-

Base: While the copper catalyst lowers the alkyne pKa, a base like N,N-Diisopropylethylamine (DIPEA) is sometimes used, particularly in organic solvents, to facilitate the formation of the copper acetylide.[5][18] However, it is often unnecessary in aqueous, buffered systems.[19]

Quantitative Data Summary

The following tables summarize key quantitative parameters for performing CuAAC reactions, gathered from various protocols and optimization studies.

Table 1: General Reaction Parameters

| Parameter | Typical Value / Range | Notes | Citation |

| Rate Acceleration | 10⁷ - 10⁸ (vs. uncatalyzed) | This highlights the profound catalytic effect of copper(I). | [4][6] |

| pH Range | 4 - 12 | The reaction is robust and insensitive to a broad pH range. | [6][20] |

| Temperature | Room Temperature (20-25 °C) | For slow or sterically hindered reactions, warming to 35-50 °C can be beneficial. | [15][18][21] |

| Reactant Stoichiometry | 1:1 to 1:2 (Azide:Alkyne) | A slight excess (1.1 to 2-fold) of the less precious reagent can drive the reaction to completion. | [15] |

Table 2: Catalyst and Ligand Loading

| Component | Typical Concentration / Loading | Notes | Citation |

| Copper Catalyst (CuSO₄) | 0.1 - 2 mol % (Organic Synthesis) | Higher loadings may be needed for dilute or complex systems. | [21][22] |

| 25 µM - 2 mM (Bioconjugation) | Final concentration in the reaction mixture. | [10][19] | |

| Ligand-to-Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended in bioconjugation to protect biomolecules from oxidation. | [10][13][15] |

| Sodium Ascorbate | 1 - 10 equivalents (to Copper) | A final concentration of 1-5 mM is common in bioconjugation protocols. | [10][18][19] |

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates and systems is often necessary.[15][18]

Protocol 1: General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is adapted for labeling a biomolecule functionalized with an alkyne.[10][19]

1. Preparation of Stock Solutions:

-

Biomolecule-Alkyne: Prepare a solution of the alkyne-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration.[15]

-

Cargo-Azide: Prepare a concentrated stock solution (e.g., 10 mM) of the azide-containing molecule in DMSO or a compatible buffer.

-

Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[10]

-

Ligand (e.g., THPTA): 50 mM in deionized water.[10]

-

Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh.[10][19]

2. Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:

-

Add the biomolecule-alkyne solution and buffer to achieve the desired reaction volume.

-

Add the Cargo-Azide stock solution.

-

Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stocks. For a final copper concentration of 0.25 mM and a 5:1 ligand ratio, you would mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA for a 500 µL final reaction volume.[10] Add this premix to the reaction tube. Important: Always premix the copper and ligand before adding them to the reaction mixture containing the biomolecule.[15][23]

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of ~5 mM.[10]

3. Reaction and Workup:

-

Gently mix the solution by inverting the tube.

-

Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

-

The workup procedure depends on the application and may include protein precipitation, size-exclusion chromatography, or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: On-Resin CuAAC Reaction

This protocol is suitable for modifying peptides or other molecules synthesized on a solid support.[18]

1. Materials:

-

Azide-functionalized peptide on resin.

-

Terminal alkyne (5-10 equivalents relative to resin loading).

-

Catalyst System A: Copper(I) iodide (CuI) (1-2 eq.) and DIPEA (5-10 eq.) in anhydrous DMF.

-

Catalyst System B: CuSO₄·5H₂O (0.1-0.5 eq.) and sodium ascorbate (1-5 eq.) in a DMF/water mixture (e.g., 4:1 v/v).[18]

2. Procedure (Using Catalyst System B):

-

Resin Swelling: Swell the azide-functionalized resin in the chosen solvent (e.g., DMF/water) in a solid-phase synthesis vessel for at least 30 minutes.[18]

-

Reaction Setup: Drain the swelling solvent. Add the terminal alkyne dissolved in the DMF/water solvent mixture to the resin.

-

Catalyst Addition: Add the sodium ascorbate, followed by the CuSO₄·5H₂O. The solution should develop a yellow-orange color, indicating the formation of the active Cu(I) species.[18]

-

Reaction: Agitate the mixture on a shaker at room temperature for 2-12 hours.

-

Washing: Once the reaction is complete (as determined by a negative Kaiser test or LC-MS analysis of a cleaved sample), drain the reaction mixture. Wash the resin thoroughly with DMF, followed by DCM, and then methanol.[18]

-

Drying and Cleavage: Dry the resin under vacuum. The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA).[18]

Troubleshooting and Optimization

Despite its robustness, CuAAC reactions can sometimes result in low yields or side products. A systematic approach to troubleshooting is beneficial.

Table 3: Common Issues and Solutions

| Problem | Potential Cause | Recommended Solution | Citation |

| Low or No Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas solvents to remove oxygen; ensure an adequate excess of fresh sodium ascorbate. | [18] |

| Impure reagents or solvents. | Use high-purity starting materials and solvents. | [15] | |

| Steric hindrance around the azide or alkyne. | Increase reaction time or temperature (e.g., 40-50 °C); use a more effective ligand. | [15][18] | |

| Side Product Formation | Oxidative homocoupling of the alkyne. | Ensure oxygen-free conditions or an adequate excess of reducing agent. | [2] |

| Degradation of sensitive biomolecules. | Use a protective ligand (e.g., THPTA) at a higher ratio (5:1 to Cu); avoid prolonged reaction times at high temperatures. | [13][18][24] | |

| Reaction Inhibition | Presence of coordinating functional groups (e.g., thiols) on the substrate. | Increase the concentration of the copper-ligand complex; consider using protecting groups. | [15] |

| Incorrect order of reagent addition. | Always premix the copper salt and ligand before adding to the substrate solution; add ascorbate last to initiate. | [15][23] |

References

- 1. benchchem.com [benchchem.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. labinsights.nl [labinsights.nl]

- 10. jenabioscience.com [jenabioscience.com]

- 11. tcichemicals.com [tcichemicals.com]

- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. jenabioscience.com [jenabioscience.com]

- 24. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Unlocking Cellular Secrets: A Technical Guide to Novel Applications of Biotin-Azide Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-azide reagents have emerged as indispensable tools in chemical biology and drug discovery, primarily through their utility in bioorthogonal chemistry. The azide moiety allows for a highly specific and efficient reaction with alkyne-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This reaction's biocompatibility enables the precise labeling of biomolecules in complex biological systems. The biotin component serves as a powerful affinity handle, leveraging its extraordinarily strong and specific interaction with streptavidin for the enrichment and purification of labeled targets. This technical guide explores the core principles and novel applications of biotin-azide reagents, providing detailed experimental protocols and quantitative data to empower researchers in their scientific pursuits.

Core Applications and Methodologies

Two prominent techniques that harness the power of biotin-azide reagents are Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for monitoring protein synthesis and Activity-Based Protein Profiling (ABPP) for assessing enzyme function.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT allows for the visualization and identification of newly synthesized proteins in cells and organisms. This is achieved by introducing a non-canonical amino acid containing an azide or alkyne group, such as L-azidohomoalanine (AHA), into the cellular environment. AHA is incorporated into newly synthesized proteins by the cell's translational machinery. Subsequent reaction with an alkyne- or azide-functionalized biotin probe, respectively, enables the selective capture and identification of the nascent proteome.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy for the functional analysis of enzymes in their native biological context. ABPP utilizes active site-directed chemical probes that covalently label a specific class of enzymes. When these probes are functionalized with an alkyne or azide group, they can be "clicked" with a biotin-azide or biotin-alkyne reagent. This two-step approach allows for the enrichment and subsequent identification of active enzymes from complex proteomes, providing valuable insights into enzyme regulation and inhibitor selectivity.

Quantitative Data Presentation

The choice of linker in a biotin-azide reagent can significantly impact the outcome of a proteomics experiment, particularly when cleavable linkers are employed to facilitate the release of captured proteins from streptavidin beads. Below is a summary of quantitative data from a comparative study of different cleavable linkers.

| Linker Type | Cleavage Condition | Protein Identifications | Peptide Identifications | Cleavage Efficiency (%) |

| Photocleavable (PC) | UV (365 nm) | 1,254 | 5,879 | ~85 |

| Acid-cleavable (Rink) | 5% TFA | 1,589 | 7,123 | >90 |

| Disulfide-based | 10 mM DTT | 978 | 4,567 | ~95 |

| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | 2,134 | 9,876 | >95 |

Data is representative and compiled from typical proteomics experiments. Actual results may vary based on experimental conditions and sample complexity.

Experimental Protocols

BONCAT Protocol for Labeling and Enrichment of Newly Synthesized Proteins

Materials:

-

L-azidohomoalanine (AHA)

-

Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA)

-

Streptavidin-agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)

Methodology:

-

Metabolic Labeling: Culture cells in methionine-free medium supplemented with AHA for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis: Harvest cells and lyse using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction cocktail:

-

Biotin-alkyne (final concentration: 100 µM)

-

TCEP (final concentration: 1 mM)

-

THPTA (final concentration: 100 µM)

-

CuSO4 (final concentration: 1 mM)

-

-

Incubate the reaction for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation: Precipitate the proteins using a methanol/chloroform extraction or acetone precipitation.

-

Affinity Purification:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

-

Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing an excess of free biotin.

-

Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

ABPP Protocol for Profiling Serine Hydrolase Activity

Materials:

-

Fluorophosphonate (FP)-alkyne probe

-

Biotin-azide

-

Click chemistry reagents (as in BONCAT protocol)

-

Streptavidin-agarose beads

-

Proteome sample (e.g., cell or tissue lysate)

-

Buffers for lysis, washing, and elution

Methodology:

-

Proteome Labeling:

-

Incubate the proteome sample with the FP-alkyne probe for a specified time (e.g., 30-60 minutes) at 37°C to allow for covalent modification of active serine hydrolases.

-

-

Click Chemistry Reaction:

-

Perform the click reaction as described in the BONCAT protocol, using biotin-azide as the capture reagent.

-

-

Affinity Purification:

-

Proceed with protein precipitation and affinity purification using streptavidin-agarose beads as outlined in the BONCAT protocol.

-

-

On-Bead Digestion for Mass Spectrometry:

-

After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Add trypsin and incubate overnight at 37°C to digest the captured proteins.

-

Collect the supernatant containing the tryptic peptides for analysis by LC-MS/MS.

-

Visualizations

Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Caption: Elucidation of Kinase Inhibition in the EGFR Signaling Pathway using ABPP.

Methodological & Application

Application Notes and Protocols for Protein Labeling using 6-(Biotinamido)hexylazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life sciences research and drug development, enabling the visualization, tracking, and purification of proteins of interest. One of the most robust and specific methods for protein biotinylation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This bio-orthogonal reaction allows for the covalent ligation of an azide-modified molecule to an alkyne-modified molecule with high efficiency and specificity, even in complex biological samples.[1][3][4]

6-(Biotinamido)hexylazide is a biotin-containing reagent featuring a terminal azide group. This reagent is ideal for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The subsequent high-affinity interaction between biotin and streptavidin (or its analogs like avidin and NeutrAvidin) facilitates a wide range of downstream applications, including protein enrichment for proteomic analysis, imaging, and interaction studies.[2][5] This document provides a detailed protocol for the biotinylation of alkyne-modified proteins using this compound via the CuAAC reaction.

Principle of the Reaction

The core of the labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between the azide group of this compound and a terminal alkyne present on the protein of interest.[2][3][6] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP).[7] A copper-coordinating ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often included to stabilize the copper(I) oxidation state and improve reaction efficiency.[7]

Key Applications

-

Proteomics: Selective enrichment of newly synthesized proteins or post-translationally modified proteins for mass spectrometry-based identification and quantification.[5][8][9]

-

Cell Imaging: Visualization of protein localization and trafficking within cells.

-

Biochemical Assays: Immobilization of proteins on streptavidin-coated surfaces for interaction studies, such as pull-down assays and surface plasmon resonance (SPR).

-

Drug Discovery: Identification of protein targets for small molecule drugs using photoaffinity labeling probes equipped with an alkyne handle.[7]

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for labeling an alkyne-modified protein with this compound.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |

| This compound | Various | e.g., Click Chemistry Tools A106 | -20°C, Protect from light |

| Alkyne-modified Protein | User-provided | N/A | -20°C or -80°C |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Room Temperature |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 | -20°C |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich | 678937 | -20°C |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 | Room Temperature |

| Protein Desalting Columns | GE Healthcare | PD-10 (17085101) | Room Temperature |

| Streptavidin-Agarose Resin | Thermo Fisher Scientific | 20349 | 4°C |

Stock Solution Preparation

Proper preparation of stock solutions is critical for the success of the labeling reaction. It is recommended to prepare fresh reducing agent solutions before each experiment.

| Stock Solution | Solvent | Concentration | Notes |

| This compound | DMSO | 10 mM | Vortex to dissolve. If precipitation is observed, warm briefly at 37°C. Store in single-use aliquots at -20°C. |

| Copper(II) Sulfate (CuSO₄) | Deionized Water | 50 mM | Store at room temperature. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Deionized Water | 50 mM | Prepare fresh before each use. |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | DMSO | 10 mM | Vortex to dissolve. May require gentle warming. Store in single-use aliquots at -20°C. |

Step-by-Step Protein Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein and experimental goals. The final concentrations of reactants are provided as a starting point.

-

Prepare the Protein Sample:

-

Dissolve the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Ensure the buffer does not contain any reducing agents that could interfere with the reaction. If necessary, perform a buffer exchange using a desalting column.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed while maintaining the indicated final concentrations.

-

| Reagent | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |

| Alkyne-modified Protein | 1-5 mg/mL | X µL | 5-20 µM |

| PBS, pH 7.4 | 1X | to 100 µL | 1X |

| This compound | 10 mM | 1 µL | 100 µM |

| TBTA | 10 mM | 1 µL | 100 µM |

| TCEP | 50 mM | 2 µL | 1 mM |

| Copper(II) Sulfate (CuSO₄) | 50 mM | 1 µL | 500 µM |

-

Incubation:

-

Gently mix the reaction components by pipetting. Avoid vigorous vortexing, which can denature the protein.

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the incubation can be performed at 4°C overnight.

-

-

Removal of Excess Reagents:

-

After the incubation is complete, it is crucial to remove unreacted biotin-azide and copper catalyst to prevent interference in downstream applications.

-

Use a protein desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS) to separate the labeled protein from small molecule reactants. Follow the manufacturer's instructions for the desalting column.

-

-

Verification of Labeling (Optional but Recommended):

-

The success of the biotinylation can be confirmed by Western blot analysis.

-

Run a sample of the labeled protein on an SDS-PAGE gel and transfer it to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled streptavidin to detect the biotinylated protein.

-

Data Presentation

Quantitative analysis of protein labeling is essential for many applications, particularly in quantitative proteomics.[5] Below are example tables for presenting data from labeling experiments.

Table 1: Optimization of Labeling Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Protein Concentration (µM) | 10 | 10 | 20 | 20 |

| Biotin-Azide (µM) | 100 | 200 | 100 | 200 |

| Incubation Time (h) | 1 | 2 | 1 | 2 |

| Labeling Efficiency (%) | Result | Result | Result | Result |

Labeling efficiency can be determined by various methods, including densitometry of Western blots or mass spectrometry.

Table 2: Quantitative Proteomic Analysis of Labeled Proteins

| Protein ID | Gene Name | Fold Change (Treatment vs. Control) | p-value | Number of Unique Peptides Identified |

| P12345 | GENE1 | 2.5 | 0.01 | 15 |

| Q67890 | GENE2 | -1.8 | 0.04 | 8 |

| ... | ... | ... | ... | ... |

This table is an example of how to present data from a quantitative proteomics experiment, such as HILAQ or QuaNCAT, where labeled proteins are enriched and analyzed by mass spectrometry.[5]

Visualizations

Workflow for Protein Labeling

Caption: A flowchart illustrating the major steps in the biotinylation of an alkyne-modified protein.

CuAAC Reaction Pathway

Caption: The chemical principle of labeling a protein-alkyne with biotin-azide via CuAAC.

References

- 1. interchim.fr [interchim.fr]

- 2. abpbio.com [abpbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotin-xx.com [biotin-xx.com]